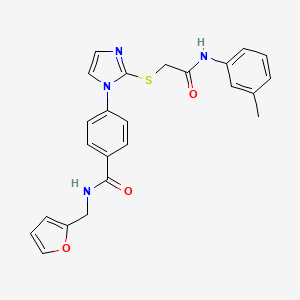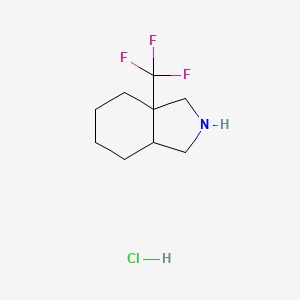
7a-(Trifluoromethyl)-1,2,3,3a,4,5,6,7-octahydroisoindole;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “7a-(Trifluoromethyl)-1,2,3,3a,4,5,6,7-octahydroisoindole;hydrochloride” is a complex organic molecule. The trifluoromethyl group (-CF3) is a common functional group in organic chemistry, known for its high electronegativity and the ability to influence the properties of the molecule .
Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the trifluoromethyl group, which could induce a helical twist in the molecule due to its high electronegativity .Chemical Reactions Analysis
The trifluoromethyl group is known to participate in various chemical reactions. It can be involved in transition metal-mediated trifluoromethylation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the trifluoromethyl group. Compounds with this group are known for their enhanced lipophilicity, metabolic stability, and pharmacokinetic properties .Wissenschaftliche Forschungsanwendungen
Polymerization Catalysts
Research on polymerization catalysts such as tris(pentafluorophenyl)gallium and tris(pentafluorophenyl)aluminum has shown promising results in the polymerization of isobutene. These catalysts outperform previously explored perfluoroarylated Lewis acids for polymerization, providing larger yields of high to medium molecular weight polyisobutene even at ambient temperatures. This advancement is significant for green chemistry, as these catalysts do not require ultrahigh purity monomer, toxic chlorinated solvents, or expensive and highly sensitive initiators (Hand et al., 2014).
Synthesis of Poly(1,4-phenylenevinylenes)
Another study focused on the synthesis of organic and water-soluble poly(1,4-phenylenevinylenes) containing carboxyl groups through the living ring-opening metathesis polymerization (ROMP) of 2,3-dicarboxybarrelenes. These polymers exhibited high luminescence and had potential applications in various fields, including materials science and engineering (Wagaman & Grubbs, 1997).
Novel Preparation of Fluorinated Isoindoles
Research on the preparation of 4,5,6,7-tetrafluoroisoindole and related compounds from phthalonitriles demonstrated a novel route for creating fluorinated isoindoles, which were then converted to fluorinated benzoporphyrins. This work has implications for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science (Uno et al., 2007).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future research directions could involve studying the specific properties and potential applications of this compound. Trifluoromethyl groups are of significant interest in pharmaceutical and agrochemical products, and there has been considerable growth in their incorporation into organic motifs .
Eigenschaften
IUPAC Name |
7a-(trifluoromethyl)-1,2,3,3a,4,5,6,7-octahydroisoindole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F3N.ClH/c10-9(11,12)8-4-2-1-3-7(8)5-13-6-8;/h7,13H,1-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKQEGMRPKOFCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CNCC2C1)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
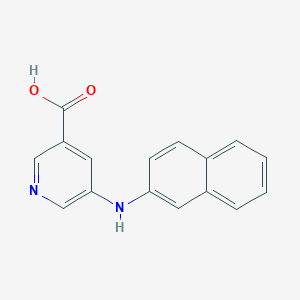
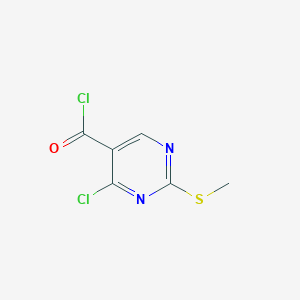

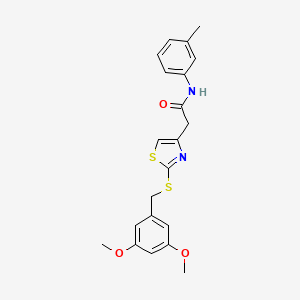
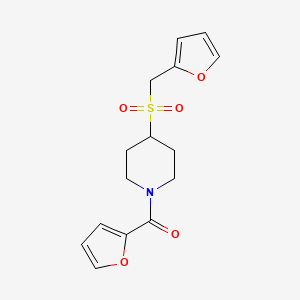
![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-bromobenzamide](/img/structure/B2935420.png)


![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2935427.png)
![(E)-4-(Dimethylamino)-N-[2-(3-hydroxyoxan-3-yl)ethyl]but-2-enamide](/img/structure/B2935429.png)
![N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide](/img/structure/B2935430.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2935431.png)
![6-Fluoro-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]pyridine-3-carboxamide](/img/structure/B2935432.png)
